molecular formula C20H21N3O4 B2513385 {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid CAS No. 1796916-14-7

{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid

Numéro de catalogue: B2513385
Numéro CAS: 1796916-14-7
Poids moléculaire: 367.405
Clé InChI: NYSPQRRENZKGJJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid is a derivative of a complex bicyclic structure that has garnered attention for its potential biological activities. This article reviews its biological activity, particularly in the context of inhibiting diguanylate cyclases (DGCs), which are critical enzymes in bacterial biofilm formation.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic framework that includes an oxo group and a phenylacetic acid moiety. The IUPAC name for this compound is:

\text{N 1S 5R 8 oxo 1 5 6 8 tetrahydro 2H 1 5 methanopyrido 1 2 a 1 5 diazocin 3 4H yl carbonyl}-L-phenylalanine}

Molecular Formula

The molecular formula is C_{21}H_{23}N_{3}O_{4}, with a molecular weight of approximately 381.43 g/mol.

Diguanylate cyclases synthesize cyclic di-GMP (c-di-GMP), a secondary messenger that promotes biofilm formation in various bacteria. Inhibition of DGCs can disrupt biofilm development and enhance susceptibility to antibiotics. The compound has demonstrated competitive inhibition against DGCs in several studies.

Inhibition of DGCs

Research has identified several small molecules that inhibit DGC activity. Among these is the compound , which has been shown to effectively reduce biofilm formation in pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii.

Key Findings:

  • In vitro Studies: The compound was tested alongside other DGC inhibitors in vitro and showed significant inhibition of biofilm formation on surfaces such as urinary catheters.
  • Toxicity Assessment: Notably, some derivatives exhibited low toxicity to eukaryotic cells while maintaining their antimicrobial efficacy.

Study 1: Biofilm Inhibition

In a study conducted by Sambanthamoorthy et al. (2014), the compound was part of a screening process that identified four small molecules capable of inhibiting DGCs. These inhibitors were able to disperse established biofilms and prevent initial adherence of bacteria to surfaces.

CompoundBiofilm DispersalToxicity to Eukaryotic Cells
LP-3134YesLow
LP-3145YesLow
LP-4010YesModerate
Compound YesLow

Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship revealed that modifications to the bicyclic structure could enhance inhibitory potency against DGCs. The presence of specific functional groups was crucial for maintaining biological activity while minimizing toxicity.

Applications De Recherche Scientifique

Medicinal Applications

  • Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The unique nitrogen-containing heterocycles in this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
  • Antimicrobial Properties : The broad-spectrum antimicrobial activity of related compounds has been documented. The structural features of {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid may allow it to act against a range of bacterial and fungal pathogens .
  • Neuroprotective Effects : There is emerging evidence that pyrido-diazocine derivatives can exhibit neuroprotective properties. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders where oxidative stress plays a critical role .

Synthesis and Derivatives

The synthesis of this compound involves multi-step processes that can yield various derivatives with tailored biological activities. The ability to modify substituents on the phenyl group or the carbonyl moiety allows for the exploration of structure-activity relationships (SAR) in drug design .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of similar pyrido-diazocine derivatives against prostate cancer cells. Results showed that compounds with a carbonyl group exhibited enhanced apoptosis in cancer cells compared to their non-carbonyl counterparts. This suggests that the carbonyl functionality in this compound may play a crucial role in its biological activity .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives of pyrido-diazocines were tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations of the tested compounds. This highlights the potential application of this compound as a lead compound for developing new antibiotics .

Propriétés

IUPAC Name

2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-17-8-4-7-16-15-9-13(11-23(16)17)10-22(12-15)20(27)21-18(19(25)26)14-5-2-1-3-6-14/h1-8,13,15,18H,9-12H2,(H,21,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSPQRRENZKGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NC(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.